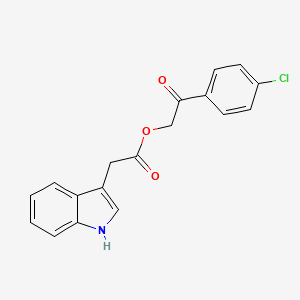![molecular formula C16H25NO2 B4935466 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B4935466.png)
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine, also known as MPHP, is a pyrrolidine-based designer drug that is classified as a synthetic cathinone. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. MPHP is structurally similar to other synthetic cathinones, such as MDPV and α-PVP, which have been associated with adverse health effects and fatalities. However, the scientific research on MPHP is limited, and its mechanism of action and physiological effects are not well understood. In
Mechanism of Action
The mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is not well understood. It is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine may also act as a serotonin reuptake inhibitor, although this has not been conclusively demonstrated. The exact mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine requires further investigation.
Biochemical and Physiological Effects
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has been shown to have stimulant effects, similar to other synthetic cathinones. It increases dopamine and norepinephrine release in the brain, which leads to increased alertness, energy, and euphoria. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine also increases heart rate, blood pressure, and body temperature, which can lead to adverse health effects. However, the long-term biochemical and physiological effects of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine are not well understood.
Advantages and Limitations for Lab Experiments
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is also stable and can be stored for long periods without degradation. However, the use of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine in lab experiments is limited by its psychoactive effects and potential for abuse. Researchers must take precautions to ensure that 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is handled safely and that its use is strictly controlled.
Future Directions
There are several future directions for research on 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine. One area of interest is the mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine and its interactions with neurotransmitter systems in the brain. Further studies are needed to fully understand the pharmacological properties of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine and its potential therapeutic applications. Another area of interest is the long-term biochemical and physiological effects of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine, which require further investigation. Finally, research is needed to develop safer and more effective treatments for ADHD and other psychiatric disorders, which may involve the use of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine or other synthetic cathinones.
Synthesis Methods
The synthesis of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine involves the reaction of 1-pentylamine with 4-methoxyphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with pyrrolidine. The synthesis of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is relatively simple and can be performed using commonly available reagents and equipment.
Scientific Research Applications
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been shown to have stimulant effects and to increase dopamine and norepinephrine release in the brain. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. However, the scientific research on 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is limited, and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
properties
IUPAC Name |
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-7-9-16(10-8-15)19-14-6-2-3-11-17-12-4-5-13-17/h7-10H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRXFKFSDWGILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Methoxyphenoxy)pentyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4935392.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)
![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)
![4'-(3-chloro-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4935413.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4935423.png)

![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4935442.png)
![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935449.png)
![N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B4935454.png)

![3-allyl-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935461.png)